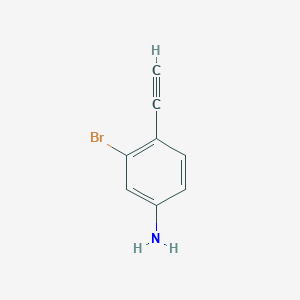

3-Bromo-4-ethynylaniline

Descripción

3-Bromo-4-ethynylaniline (CAS 1260808-72-7) is a brominated aromatic amine characterized by an ethynyl (-C≡CH) substituent at the para position relative to the amino (-NH₂) group and a bromine atom at the meta position. Its molecular formula is C₈H₆BrN, with a molecular weight of 196.05 g/mol . The ethynyl group imparts unique reactivity, making the compound a valuable intermediate in organic synthesis, particularly in Sonogashira coupling reactions and metal-organic framework (MOF) construction .

Propiedades

Fórmula molecular |

C8H6BrN |

|---|---|

Peso molecular |

196.04 g/mol |

Nombre IUPAC |

3-bromo-4-ethynylaniline |

InChI |

InChI=1S/C8H6BrN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |

Clave InChI |

BFQOXHSDCMCSEL-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=C(C=C(C=C1)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-4-ethynylaniline may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 3-Bromo-4-ethynylaniline suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-4-ethynylaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Substitution Reactions: Products include various substituted anilines.

Coupling Reactions: Products include biaryl compounds.

Oxidation and Reduction Reactions: Products include quinones and reduced amines, respectively.

Aplicaciones Científicas De Investigación

3-Bromo-4-ethynylaniline finds extensive applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-ethynylaniline involves its interaction with various molecular targets through its functional groups. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and binding affinity of the compound. These interactions can modulate biological pathways and chemical processes, making 3-Bromo-4-ethynylaniline a versatile compound in research and industrial applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

3-Bromo-4-ethynylaniline is distinguished from other brominated anilines by its ethynyl group, which enhances π-conjugation and provides a reactive site for cross-coupling reactions. Key structural analogs include:

Physicochemical Properties

Research Findings

Structural Analog Studies: X-ray crystallography of 4-bromo-N-(3,4,5-trimethoxybenzylidene)aniline reveals a planar geometry with intermolecular N–H···O hydrogen bonds, a feature likely shared by 3-bromo-4-ethynylaniline due to analogous amine functionality . Ethynyl-substituted bromoanilines exhibit enhanced electronic communication in metal complexes, as seen in related ligands like 4-bromo-2-[(E)-(3,4-dimethylphenylimino)methyl]phenol .

Reactivity Trends :

- Bromine at the meta position (as in 3-bromo-4-ethynylaniline) shows slower electrophilic substitution compared to para-brominated analogs (e.g., 4-bromo-3-methylaniline) due to steric and electronic effects .

- Fluorinated derivatives (e.g., 4-bromo-5-fluoro-2-methylaniline) demonstrate increased oxidative stability, advantageous in pharmaceutical intermediates .

Safety and Handling :

- Most bromoanilines are toxic (R20–22) and require handling under inert conditions. Ethynyl derivatives may pose explosion risks due to terminal alkyne instability .

Actividad Biológica

3-Bromo-4-ethynylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

3-Bromo-4-ethynylaniline is characterized by the presence of a bromine atom at the 3-position and an ethynyl group at the 4-position of the aniline ring. Its chemical formula is and it possesses unique properties that contribute to its biological activity.

Research indicates that 3-bromo-4-ethynylaniline functions primarily as a receptor tyrosine kinase inhibitor. It exhibits significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. The binding interactions of this compound with EGFR have been elucidated through crystallographic studies, revealing how substituents affect binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that variations in the substituents on the aniline moiety significantly influence the biological activity of 3-bromo-4-ethynylaniline. For instance, the presence of electron-withdrawing groups at specific positions enhances inhibitory potency against various RTKs. A comparative analysis of different derivatives has shown that:

| Compound | R Group | IC50 (µM) | Remarks |

|---|---|---|---|

| 1 | -Br | 5.0 | Moderate EGFR inhibitor |

| 2 | -CF3 | 2.0 | Enhanced activity |

| 3 | -Cl | 10.0 | Reduced potency |

The introduction of halogens or other electron-withdrawing groups at the para position often leads to improved inhibitory effects compared to unsubstituted derivatives .

Case Studies

Several studies have highlighted the potential therapeutic applications of 3-bromo-4-ethynylaniline:

- EGFR Inhibition : A study demonstrated that this compound exhibited a higher potency than erlotinib, a clinically used EGFR inhibitor, with IC50 values indicating effective inhibition in cellular assays .

- VEGFR Inhibition : In another investigation, it was found that derivatives of 3-bromo-4-ethynylaniline displayed significant antiangiogenic properties through VEGFR inhibition, suggesting its potential role in cancer therapy .

- Gaucher Disease Research : The compound was evaluated for its role in enhancing glucocerebrosidase activity, which is crucial for treating Gaucher disease. The findings indicated that specific modifications to the compound could lead to improved therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.